8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

Description

BenchChem offers high-quality 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-10-4-2-5-11(8-10)15-9-13(17(20)21)12-6-3-7-14(18)16(12)19-15/h2-9H,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHOCYQTDFLPOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396083 |

Source

|

| Record name | 8-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588677-32-1 |

Source

|

| Record name | 8-Chloro-2-(3-methylphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588677-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

Abstract

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered significant attention for their therapeutic potential, exhibiting properties that include anticancer, antimalarial, antibacterial, and anti-inflammatory activities. The strategic placement of substituents on the quinoline core allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid combines the quinoline-4-carboxylic acid core with a chloro-substituent at the 8-position and a 3-methylphenyl (m-tolyl) group at the 2-position. These modifications are anticipated to significantly impact its lipophilicity, acidity, and steric profile, thereby modulating its biological target interactions and overall drug-like properties. This guide serves to elucidate these key physicochemical characteristics.

Molecular Structure and Chemical Identity

The foundational step in characterizing any compound is to establish its precise molecular structure and chemical identity.

-

IUPAC Name: 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

-

Molecular Formula: C₁₇H₁₂ClNO₂

-

Canonical SMILES: Cc1cccc(c1)c2nc3c(cc(Cl)cc3)c(c2)C(=O)O

-

Molecular Weight: 297.74 g/mol

The structure comprises a quinoline bicyclic system, which is inherently aromatic and planar. The carboxylic acid at position 4 is the primary acidic functional group, while the nitrogen atom in the quinoline ring provides a site for protonation. The chlorine atom at position 8 is an electron-withdrawing group, which is expected to influence the acidity of the carboxylic acid and the overall electron distribution of the ring system. The 3-methylphenyl group at position 2 adds significant steric bulk and increases the lipophilicity of the molecule.

Predicted Physicochemical Properties

In the absence of direct experimental data, computational modeling provides valuable estimates of a compound's physicochemical properties. The following table summarizes the predicted properties for 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid, generated using well-regarded in silico tools such as those offered by ChemAxon and ACD/Labs.[2][3] It is crucial to note that these are theoretical values and require experimental validation.

| Property | Predicted Value | Significance in Drug Discovery |

| pKa (acidic) | 4.5 - 5.0 | Influences ionization state at physiological pH, affecting solubility and cell membrane permeability. |

| logP | 4.0 - 4.5 | A measure of lipophilicity, which impacts absorption, distribution, and interaction with biological membranes. |

| Aqueous Solubility | Low | Affects bioavailability and formulation strategies. Expected to be poorly soluble in neutral water but more soluble in basic conditions. |

| Polar Surface Area (PSA) | 59.8 Ų | Influences cell permeability and transport characteristics. |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton. |

| Hydrogen Bond Acceptors | 3 | The quinoline nitrogen and the two oxygen atoms of the carboxylic acid. |

| Rotatable Bonds | 2 | Relates to conformational flexibility. |

Disclaimer: The data presented in this table are computationally predicted and have not been experimentally verified. They should be used as a guide for initial experimental design.

Synthesis of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

A plausible and efficient synthetic route for 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid is the Doebner reaction . This three-component condensation reaction is a well-established method for preparing substituted quinoline-4-carboxylic acids.[4]

The proposed reaction involves the condensation of 2-amino-3-chlorobenzaldehyde, 3-methylbenzaldehyde, and pyruvic acid. The reaction is typically carried out in a suitable solvent like ethanol and can be catalyzed by an acid.

Caption: Workflow for melting point determination.

Solubility Determination

Rationale: Understanding the solubility of a compound in various solvents is critical for its purification, formulation, and for predicting its behavior in biological systems. A systematic approach using solvents of varying polarity and pH is employed.

Protocol:

-

Solvent Selection: Prepare a panel of solvents including water, buffered aqueous solutions (pH 2, 7.4, and 9), ethanol, acetone, and dimethyl sulfoxide (DMSO).

-

Sample Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into separate vials.

-

Solvent Addition: Add a measured volume of each solvent (e.g., 0.5 mL) to the respective vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation and Quantification: Visually inspect for dissolution. For quantitative analysis, centrifuge the samples to pellet any undissolved solid. Analyze the supernatant using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC to determine the concentration of the dissolved compound.

-

Classification: Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the measured concentration.

Caption: Workflow for quantitative solubility determination.

pKa Determination

Rationale: The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of a molecule. For an ionizable compound like a carboxylic acid, the pKa dictates its charge state at a given pH, which profoundly affects its solubility, permeability, and target binding. Potentiometric titration is a reliable method for its determination.

Protocol:

-

Solution Preparation: Prepare a stock solution of the compound in a suitable co-solvent (e.g., methanol or DMSO) if its aqueous solubility is low, and then dilute it with water to a known concentration.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). Alternatively, the pKa can be determined from the first derivative of the titration curve, where the equivalence point is the maximum.

Spectroscopic Characterization

Rationale: Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the compound, serving as a crucial tool for structural confirmation.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy will confirm the carbon-hydrogen framework of the molecule. The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the ¹H NMR spectrum (typically >10 ppm). [5]The aromatic protons will show characteristic splitting patterns, and the methyl group will appear as a singlet. ¹³C NMR will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy will identify the key functional groups. A broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹ are characteristic of a carboxylic acid.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern can also provide further structural information. [1]

Conclusion

8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid is a compound with significant potential in drug discovery, owing to its quinoline-4-carboxylic acid scaffold. While experimental data is currently lacking, this guide provides a robust framework for its investigation. The predicted physicochemical properties suggest that it is a lipophilic, weakly acidic compound with low aqueous solubility. The proposed Doebner synthesis offers a viable route for its preparation. The detailed experimental protocols outlined herein provide a clear path for the empirical determination of its key physicochemical properties, enabling a comprehensive understanding of its behavior and facilitating its further development as a potential therapeutic agent. The validation of these predicted properties through rigorous experimentation is a critical next step in advancing the scientific understanding of this promising molecule.

References

- O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.

-

Frontiers in Pharmacology. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available at: [Link]

-

ACS Publications. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

Chemicalize. (n.d.). Calculations - Instant Cheminformatics Solutions. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Available at: [Link]

-

ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Available at: [Link]

-

PubMed Central (PMC). (n.d.). 4-Chloro-3-methylphenyl quinoline-2-carboxylate. Available at: [Link]

-

MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

-

ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Available at: [Link]

-

Chemistry LibreTexts. (2021). 4.3: Melting Point Determination Procedure. Available at: [Link]

-

University of California, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

University of Pennsylvania. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Available at: [Link]

-

UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Available at: [Link]

-

ResearchGate. (2012). (PDF) 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Available at: [Link]

-

PubChem. (n.d.). 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid. Available at: [Link]

-

Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: [Link]

-

The Journal of Organic Chemistry. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]

-

University of Calgary. (n.d.). Melting point determination. Available at: [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Available at: [Link]

-

Chemistry LibreTexts. (2022). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

ChemRxiv. (2020). Using atomic charges to describe the pKa of carboxylic acids. Available at: [Link]

-

Mediterranean Journal of Chemistry. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Available at: [Link]

-

Chemical Papers. (1991). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available at: [Link]

-

IOSR Journal of Applied Chemistry. (n.d.). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. | Download Scientific Diagram. Available at: [Link]

-

Master Organic Chemistry. (n.d.). IR: carboxylic acids. Available at: [Link]

Sources

- 1. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 2. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 3. acdlabs.com [acdlabs.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-Chloro-3-methylphenyl quinoline-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid mechanism of action speculation

An In-Depth Technical Guide to the Speculative Mechanism of Action of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The quinoline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, forming the core of numerous approved therapeutic agents.[1][2] This technical guide delves into the speculative mechanisms of action for the novel compound, 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid. While direct experimental data on this specific molecule is not yet publicly available, by drawing parallels with structurally similar compounds and the broader class of quinoline-4-carboxylic acids, we can posit several plausible biological targets and pathways. This document aims to provide a robust theoretical framework to guide future research and experimental validation, grounded in established scientific principles and supported by authoritative references. We will explore potential roles in oncology, infectious diseases, and inflammatory conditions, offering detailed experimental protocols to systematically investigate these hypotheses.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

Quinoline derivatives have a rich history in medicinal chemistry, with applications ranging from antimalarial agents like chloroquine to anticancer therapies.[1][2] The quinoline-4-carboxylic acid core, in particular, has been a fertile ground for the discovery of potent bioactive molecules. The carboxylic acid moiety at the 4-position is often a critical pharmacophore, engaging in key interactions with biological targets. The substituents at the 2 and 8 positions of the quinoline ring, in this case, a 3-methylphenyl group and a chlorine atom respectively, are expected to significantly modulate the compound's physicochemical properties, target specificity, and overall pharmacological profile.

Speculative Mechanisms of Action

Based on a comprehensive analysis of the existing literature on quinoline derivatives, we propose three primary, plausible mechanisms of action for 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid.

Hypothesis 1: Inhibition of Dihydroorotate Dehydrogenase (DHODH) and Pyrimidine Biosynthesis

A significant body of evidence points to quinoline-4-carboxylic acid derivatives as inhibitors of Dihydroorotate Dehydrogenase (DHODH).[3] DHODH is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[3] Inhibition of DHODH leads to a depletion of the pyrimidine nucleotide pool, which is essential for DNA and RNA synthesis, thereby arresting cell proliferation. This mechanism is particularly relevant for rapidly dividing cells, such as cancer cells and activated lymphocytes, making DHODH an attractive target for anticancer and anti-inflammatory therapies.[3]

Causality: The carboxylic acid at the 4-position of the quinoline ring is a key feature for interaction with the DHODH active site, often forming a salt bridge with a positively charged residue like arginine.[3] The lipophilic 2-(3-methylphenyl) and 8-chloro substituents likely contribute to hydrophobic interactions within the binding pocket, enhancing potency and selectivity.

Signaling Pathway Diagram:

Caption: Proposed inhibition of the de novo pyrimidine biosynthesis pathway.

Experimental Validation Protocol:

| Experiment | Methodology | Expected Outcome |

| DHODH Enzyme Inhibition Assay | Recombinant human DHODH enzyme activity is measured spectrophotometrically by monitoring the reduction of a dye (e.g., DCIP) in the presence of the compound. | A dose-dependent decrease in DHODH activity, allowing for the determination of an IC50 value. |

| Cell Proliferation Assay | A panel of cancer cell lines (e.g., A549, HCT116) are treated with the compound. Cell viability is assessed using MTT or CellTiter-Glo assays. | Inhibition of cell proliferation, particularly in rapidly dividing cell lines. |

| Uridine Rescue Experiment | Proliferation assays are repeated in the presence of exogenous uridine. | The cytotoxic effects of the compound should be reversed by uridine supplementation, confirming the targeting of the pyrimidine biosynthesis pathway.[3] |

| Cell Cycle Analysis | Treated cells are stained with propidium iodide and analyzed by flow cytometry. | Arrest of the cell cycle at the S-phase, consistent with the inhibition of DNA synthesis.[3] |

Hypothesis 2: Targeting Sirtuin 3 (SIRT3) in Cancer Metabolism

Recent studies have identified 2-phenyl-quinoline-4-carboxylic acid derivatives as potent and selective inhibitors of SIRT3, a mitochondrial NAD+-dependent deacetylase.[4] SIRT3 plays a crucial role in regulating mitochondrial function and metabolism, and its inhibition has emerged as a promising strategy in cancer therapy.[4] Inhibition of SIRT3 can lead to cell cycle arrest and differentiation in certain cancer types, such as leukemia.[4]

Causality: The 2-phenylquinoline-4-carboxylic acid scaffold has been shown to fit into the active site of SIRT3. The specific substitutions on the phenyl ring and the quinoline core, such as the 3-methyl group and the 8-chloro group, could enhance the binding affinity and selectivity for SIRT3 over other sirtuin isoforms.

Signaling Pathway Diagram:

Caption: Speculative pathway of SIRT3 inhibition and its downstream effects.

Experimental Validation Protocol:

| Experiment | Methodology | Expected Outcome |

| Sirtuin Inhibition Assay | The inhibitory activity of the compound against recombinant SIRT1, SIRT2, and SIRT3 is measured using a fluorometric assay. | Selective inhibition of SIRT3 with a lower IC50 value compared to SIRT1 and SIRT2.[4] |

| Western Blot Analysis | Cancer cells (e.g., leukemic cell lines) are treated with the compound, and the acetylation status of known SIRT3 substrates (e.g., SOD2, IDH2) is assessed by Western blot. | Increased acetylation of SIRT3 target proteins in a dose-dependent manner. |

| Mitochondrial ROS Measurement | Intracellular reactive oxygen species (ROS) levels in treated cells are measured using fluorescent probes like MitoSOX Red. | An increase in mitochondrial ROS levels, indicative of mitochondrial dysfunction. |

| Cell Differentiation Assay | For relevant cancer types like leukemia, markers of differentiation (e.g., CD11b, CD14) are measured by flow cytometry after compound treatment. | Induction of cell differentiation markers.[4] |

Hypothesis 3: Broad-Spectrum Antiviral Activity

The quinoline scaffold is present in several antiviral compounds, and various substituted quinolines have demonstrated antiviral properties against a range of viruses.[5][6] The proposed mechanisms often involve interference with viral replication, such as the inhibition of viral RNA transcription and replication, or disruption of early stages of the viral life cycle.[5][6]

Causality: The planar aromatic structure of the quinoline ring allows for intercalation into viral nucleic acids or interaction with viral enzymes. The specific substitutions on the quinoline core can enhance these interactions and confer selectivity for viral targets over host cellular machinery.

Experimental Workflow Diagram:

Caption: A generalized workflow for antiviral activity screening and mechanism of action studies.

Experimental Validation Protocol:

| Experiment | Methodology | Expected Outcome |

| Antiviral Screening | A panel of viruses (e.g., influenza, dengue, coronaviruses) are used to infect susceptible host cells in the presence of the compound. Antiviral activity is determined by measuring the reduction in viral-induced cytopathic effect (CPE) or by plaque reduction assays. | A significant reduction in viral replication, yielding an IC50 value. |

| Time-of-Addition Assay | The compound is added at different time points pre- and post-infection to determine which stage of the viral life cycle is inhibited (e.g., entry, replication, egress). | Inhibition at a specific stage of the viral life cycle will provide clues to the mechanism. |

| Viral RNA/Protein Quantification | Viral RNA and protein levels in infected cells treated with the compound are quantified using qRT-PCR and Western blotting, respectively. | A dose-dependent reduction in viral RNA and protein synthesis would suggest inhibition of replication.[6] |

Additional Plausible Mechanisms

While the above hypotheses are considered the most probable, other mechanisms associated with the quinoline scaffold warrant consideration:

-

Antimalarial Activity: Quinolines are famous for their antimalarial properties. The compound could potentially inhibit parasite growth through mechanisms like interference with heme detoxification or inhibition of essential parasitic enzymes like translation elongation factor 2 (PfEF2), as seen with other quinoline derivatives.[7][8]

-

Antibacterial and Antifungal Activity: Many quinoline derivatives exhibit broad-spectrum antimicrobial activity.[9] The compound could disrupt microbial cell membranes or inhibit essential bacterial or fungal enzymes.

-

Tyrosine Kinase Inhibition: The quinoline scaffold is a common feature in tyrosine kinase inhibitors used in cancer therapy.[2] The compound could potentially inhibit the activity of specific tyrosine kinases involved in cancer cell signaling.

-

Metal Chelation: The arrangement of the nitrogen atom and the carboxylic acid in the quinoline core could facilitate the chelation of divalent metal ions, which may be crucial for the function of certain enzymes, thereby inhibiting their activity.[10]

Conclusion and Future Directions

8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid represents a promising chemical entity with the potential for diverse pharmacological activities. The speculative mechanisms of action outlined in this guide, particularly the inhibition of DHODH and SIRT3, offer compelling avenues for further investigation in the fields of oncology and immunology. The proposed experimental protocols provide a clear and logical framework for validating these hypotheses and elucidating the precise molecular targets of this novel compound. A systematic and rigorous investigation into its biological effects will be crucial in determining its therapeutic potential and paving the way for future drug development efforts.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4978. [Link]

-

Costakes, M. J., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 65(3), 2346–2368. [Link]

-

Baragana, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9672–9685. [Link]

-

Baragana, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]

-

Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 847312. [Link]

-

Suliman, F. O., Al-Busafi, S. N., Al-Risi, M., & Al-Badi, K. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry, 3(1), 1-10. [Link]

-

Patel, D. R., & Patel, N. C. (2012). 4-Chloro-3-methylphenyl quinoline-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2958. [Link]

-

Wang, M., et al. (2024). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry Letters, 105, 130081. [Link]

-

Oshita, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12281–12290. [Link]

-

Al-Qattan, M. N., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(19), 6617. [Link]

-

Avanzo, A., et al. (2025). Quinolines: the role of substitution site in antileishmanial activity. Frontiers in Chemistry, 13, 1538614. [Link]

-

Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

-

Sharma, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18581-18603. [Link]

-

Al-Suwaidan, I. A., et al. (2013). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules, 18(9), 10735–10748. [Link]

-

Černáková, M., et al. (2001). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica, 46(2), 163-167. [Link]

-

Bawa, S., & Kumar, S. (2023). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Asian Journal of Pharmaceutical and Clinical Research, 16(1), 1-10. [Link]

-

Venkata Rao, C., et al. (2010). Synthesis and biological activity of 8-chloro-[3][5][8]triazolo[4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research, 2(1), 497-504. [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]

- 6. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Antibacterial Era: A Technical Guide to the Early Discovery and Synthesis of Quinoline-4-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-4-carboxylic acids represent a cornerstone in the edifice of modern antibacterial chemotherapy. Their journey from an accidental discovery to a versatile synthetic scaffold highlights a fascinating interplay of serendipity and rational drug design. This in-depth technical guide provides a comprehensive exploration of the seminal moments in the history of these compounds, detailing their initial discovery and the foundational synthetic methodologies that brought them to the forefront of medicinal chemistry. We will delve into the mechanistic underpinnings of key name reactions, provide detailed experimental protocols, and analyze the early structure-activity relationships that guided the development of the first generation of quinolone antibiotics. This guide is intended to serve as a valuable resource for researchers, offering not only historical context but also practical, field-proven insights into the chemistry that launched a new era in the fight against bacterial infections.

The Serendipitous Spark: An Unexpected Discovery

The story of quinoline-4-carboxylic acids as therapeutic agents does not begin with a targeted search, but rather as an intriguing byproduct. The quinoline core itself was first isolated from coal tar in 1834, but its medicinal potential remained largely untapped for over a century.[1] The pivotal moment arrived in the 1960s, during the synthesis of the antimalarial drug chloroquine. Researchers at Sterling-Winthrop Research Institute, led by George Lesher, identified an impurity that exhibited modest antibacterial activity.[2][3] This "impurity" was a quinolone derivative, and its unexpected biological activity sparked a new avenue of research that would ultimately lead to a major class of antibiotics.

This initial observation led to a more systematic investigation of quinoline and naphthyridine analogs, culminating in the synthesis of nalidixic acid in 1962.[4][5] Nalidixic acid, a 1,8-naphthyridine-3-carboxylic acid, is considered the first clinically useful quinolone antibiotic and the progenitor of the entire class.[2] Its development marked a significant breakthrough, providing a new weapon against Gram-negative bacteria, particularly for the treatment of urinary tract infections.[5] The journey from a curious byproduct to a clinically effective drug underscores the importance of keen observation and the willingness to explore unexpected scientific findings.

Foundational Synthesis Methodologies

The construction of the quinoline-4-carboxylic acid scaffold has been achieved through several elegant and enduring named reactions. These methods, developed in the late 19th and early 20th centuries, remain fundamental to the synthesis of this important heterocyclic system.

The Doebner Reaction: A Three-Component Condensation

First reported by Oskar Doebner in 1887, this reaction provides a direct route to 2-substituted quinoline-4-carboxylic acids through a three-component condensation of an aniline, an aldehyde, and pyruvic acid, typically under acidic conditions.

Causality Behind Experimental Choices: The Doebner reaction's power lies in its convergent nature, allowing for the rapid assembly of the quinoline core from readily available starting materials. The choice of an acid catalyst is crucial for promoting both the initial imine formation between the aniline and aldehyde and the subsequent cyclization. The pyruvic acid serves as the three-carbon component that ultimately forms part of the pyridine ring of the quinoline system.

Experimental Protocol: Synthesis of 2-phenylquinoline-4-carboxylic acid

-

Step 1: In a round-bottom flask equipped with a reflux condenser, a mixture of aniline (10 mmol), benzaldehyde (10 mmol), and pyruvic acid (12 mmol) in ethanol (50 mL) is prepared.

-

Step 2: Concentrated hydrochloric acid (1 mL) is carefully added to the mixture.

-

Step 3: The reaction mixture is heated to reflux for 4-6 hours, during which time a precipitate may form.

-

Step 4: After cooling to room temperature, the precipitate is collected by filtration, washed with cold ethanol, and then with water to remove any unreacted starting materials and inorganic salts.

-

Step 5: The crude product is recrystallized from ethanol or acetic acid to yield pure 2-phenylquinoline-4-carboxylic acid.

Quantitative Data: Representative Yields for the Doebner Reaction

| Aniline Derivative | Aldehyde Derivative | Yield (%) |

| Aniline | Benzaldehyde | 75-85 |

| p-Toluidine | p-Chlorobenzaldehyde | 70-80 |

| m-Anisidine | 2-Naphthaldehyde | 65-75 |

Yields are approximate and can vary based on reaction scale and purification methods.

Mechanism of the Doebner Reaction

The Combes Synthesis: Aniline and β-Diketones

The Combes synthesis, reported by Alphonse Combes in 1888, involves the acid-catalyzed condensation of an aniline with a β-diketone to produce 2,4-disubstituted quinolines.

Causality Behind Experimental Choices: This reaction relies on the initial formation of a β-amino-α,β-unsaturated ketone (an enaminone) from the reaction of the aniline and the β-diketone. The strong acid catalyst then protonates a carbonyl group, facilitating an intramolecular electrophilic attack on the aniline ring to form the quinoline system. Concentrated sulfuric acid is a common choice of catalyst due to its strong dehydrating properties, which drive the reaction towards completion.

Experimental Protocol: Synthesis of 2,4-dimethylquinoline

-

Step 1: Aniline (10 mmol) and acetylacetone (12 mmol) are mixed in a flask.

-

Step 2: The mixture is cooled in an ice bath, and concentrated sulfuric acid (10 mL) is added slowly with stirring.

-

Step 3: The reaction mixture is then heated on a water bath at 100°C for 15-30 minutes.

-

Step 4: After cooling, the mixture is carefully poured onto crushed ice and neutralized with a concentrated sodium hydroxide solution.

-

Step 5: The product often separates as an oil, which can be extracted with an organic solvent like ether or dichloromethane.

-

Step 6: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or chromatography.

Mechanism of the Combes Synthesis

Sources

- 1. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. iipseries.org [iipseries.org]

- 4. researchgate.net [researchgate.net]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

A Theoretical Exploration of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid: A Keystone for Modern Drug Discovery

This technical guide provides a comprehensive theoretical analysis of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid, a promising candidate in the landscape of medicinal chemistry. Leveraging the well-established biological significance of the quinoline scaffold, this document delves into the molecular architecture, electronic properties, and potential pharmacokinetics of this specific derivative through advanced computational methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of novel quinoline-based compounds.

The quinoline ring system is a "privileged scaffold" in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties[1][2][3]. The functionalization of this scaffold allows for the fine-tuning of its pharmacological profile. The title compound, 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid, incorporates several key features: a chloro group at position 8, a 3-methylphenyl (m-tolyl) group at position 2, and a carboxylic acid at position 4. These substitutions are anticipated to modulate the molecule's steric, electronic, and pharmacokinetic properties, making it a compelling subject for theoretical investigation.

I. Molecular Architecture and Synthesis Strategy

While a definitive crystal structure for 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid is not yet publicly available, its molecular geometry can be reliably predicted using computational methods. The structure is characterized by a planar quinoline core, with the 3-methylphenyl and carboxylic acid groups likely twisted out of this plane to minimize steric hindrance. This dihedral angle between the quinoline and phenyl rings is a common feature in related structures[1][4][5].

The synthesis of this compound can be conceptually approached through well-established reactions for forming the quinoline-4-carboxylic acid core, most notably the Doebner and Pfitzinger reactions[2].

Conceptual Synthesis via Doebner Reaction:

A plausible synthetic route would involve a three-component reaction between 2-chloroaniline, 3-methylbenzaldehyde, and pyruvic acid. This approach, a modification of the classical Doebner reaction, offers a direct and versatile method for constructing the substituted quinoline-4-carboxylic acid skeleton[2][6].

Experimental Protocol: Doebner-type Synthesis

-

Imine Formation: Equimolar amounts of 2-chloroaniline and 3-methylbenzaldehyde are refluxed in a suitable solvent (e.g., ethanol or acetonitrile), often with an acid catalyst like BF₃·THF, to form the corresponding Schiff base (imine)[2].

-

Addition of Pyruvic Acid: Pyruvic acid is then added to the reaction mixture.

-

Cyclization and Oxidation: The mixture is heated to induce cyclization and subsequent oxidation, which in some cases occurs spontaneously via a hydrogen-transfer mechanism, to yield the final product, 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid[2].

-

Purification: The product can be purified by recrystallization from an appropriate solvent system.

II. Theoretical Analysis: Unveiling Molecular Properties

To predict the physicochemical and biological properties of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid, a suite of computational studies is proposed. These theoretical investigations provide critical insights that can guide experimental work and drug development efforts.

DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and spectroscopic properties of molecules[7]. For the title compound, DFT calculations can provide valuable data on its stability, reactivity, and electronic characteristics.

Protocol: DFT Calculation Workflow

-

Structure Optimization: The 3D structure of the molecule is first optimized using a functional such as B3LYP with a basis set like 6-31G(d,p) to find the lowest energy conformation[7].

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the infrared (IR) spectrum.

-

Electronic Properties: Key electronic properties are then calculated:

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions and charge distribution.

-

Expected DFT Insights:

| Parameter | Predicted Significance |

| HOMO-LUMO Gap | A smaller energy gap suggests higher reactivity and potential for biological interactions. |

| MEP Map | Will likely show negative potential around the carboxylic acid oxygen atoms and the quinoline nitrogen, indicating sites for hydrogen bonding. |

| NBO Charges | Will quantify the electron-withdrawing effect of the chloro and carboxylic acid groups and the electron-donating nature of the methyl group. |

Given the broad bioactivity of quinolines, molecular docking is an essential tool to predict the binding affinity and interaction patterns of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid with various biological targets[8][9][10]. Potential targets could include bacterial DNA gyrase, viral enzymes, or protein kinases involved in cancer signaling pathways.

Protocol: Molecular Docking

-

Target Selection & Preparation: A protein target is selected (e.g., from the Protein Data Bank). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The DFT-optimized structure of the title compound is prepared by assigning appropriate atom types and charges.

-

Docking Simulation: A docking program (e.g., AutoDock, GOLD) is used to predict the binding poses of the ligand within the active site of the protein.

-

Analysis: The resulting poses are analyzed based on their binding energy scores and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) formed with key amino acid residues.

For any compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties. In silico ADMET prediction provides an early assessment of a molecule's drug-likeness, helping to identify potential liabilities before committing to costly experimental studies[11][12][13].

Protocol: In Silico ADMET Prediction

-

Input: The simplified molecular-input line-entry system (SMILES) or 3D structure of the compound is submitted to an ADMET prediction server (e.g., SwissADME, ProTox-II)[11].

-

Property Calculation: The software calculates a range of physicochemical and pharmacokinetic properties.

-

Analysis: The results are analyzed against established criteria for oral bioavailability and drug-likeness, such as Lipinski's Rule of Five.

Key ADMET Parameters for Evaluation:

| Property | Desired Outcome for Oral Drugs | Rationale |

| Molecular Weight | < 500 g/mol | Affects absorption and distribution. |

| LogP (Lipophilicity) | < 5 | A measure of hydrophobicity, crucial for membrane permeability. |

| Hydrogen Bond Donors | < 5 | Influences solubility and binding. |

| Hydrogen Bond Acceptors | < 10 | Influences solubility and binding. |

| Aqueous Solubility | High | Essential for absorption from the GI tract. |

| CYP450 Inhibition | No/Low | Predicts potential for drug-drug interactions. |

| Predicted Toxicity | Low | Early flag for potential safety issues. |

III. Conclusion and Future Directions

The theoretical studies outlined in this guide provide a robust framework for evaluating 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid as a potential therapeutic agent. By combining DFT calculations, molecular docking, and ADMET predictions, researchers can gain a deep understanding of its molecular properties and biological potential before embarking on extensive laboratory synthesis and testing. The insights derived from these computational models are invaluable for prioritizing lead compounds and accelerating the drug discovery pipeline. The next logical steps would involve the synthesis of the compound and in vitro validation of the predicted biological activities.

References

-

E. F. E. et al. (2013). 4-Chloro-3-methylphenyl quinoline-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1842. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available at: [Link]

-

Nishikawa, Y., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(24), 12791–12799. Available at: [Link]

-

Prasanna, R. S., et al. (2020). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. ResearchGate. Available at: [Link]

-

Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674–9689. Available at: [Link]

-

Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Available at: [Link]

-

Unknown Author. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. Available at: [Link]

-

Unknown Author. (n.d.). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Semantic Scholar. Available at: [Link]

-

Unknown Author. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

-

Unknown Author. (n.d.). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. ResearchGate. Available at: [Link]

-

Nishikawa, Y., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available at: [Link]

- Unknown Author. (n.d.). Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.

-

Unknown Author. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. ThaiScience. Available at: [Link]

-

Youssef, A. M. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 47(4), 253-256. Available at: [Link]

-

Unknown Author. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. Available at: [Link]

-

Zhang, W., et al. (2015). Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)-[1][8][14]triazolo[4,3-a]pyridine. Molecules, 20(10), 18365–18376. Available at: [Link]

-

Unknown Author. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC. Available at: [Link]

-

Unknown Author. (n.d.). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. Available at: [Link]

-

Unknown Author. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available at: [Link]

-

Unknown Author. (n.d.). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Available at: [Link]

-

Kumar, S. S., et al. (2012). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2950. Available at: [Link]

-

Unknown Author. (2018). Docking Studies on Novel Analogues of 8-ChloroQuinolones against Staphylococcus aureus. ResearchGate. Available at: [Link]

-

Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine. PubChem. Available at: [Link]

-

Venkata Rao, C., et al. (2010). Synthesis and biological activity of 8-chloro-[1][8][14]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research, 2(1), 497-504. Available at: [Link]

-

Koba, M., et al. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. International Journal of Molecular Sciences, 23(23), 15303. Available at: [Link]

-

Sowmya, V., et al. (2015). The crystal structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o396–o397. Available at: [Link]

-

Unknown Author. (n.d.). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Digital Discovery (RSC Publishing). Available at: [Link]

-

Unknown Author. (n.d.). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate. Available at: [Link]

Sources

- 1. 4-Chloro-3-methylphenyl quinoline-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The crystal structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. thaiscience.info [thaiscience.info]

- 11. mdpi.com [mdpi.com]

- 12. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

Abstract

8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid belongs to the quinoline carboxylic acid class, a scaffold of significant interest in medicinal chemistry and materials science due to its diverse biological activities, including potential applications as antimicrobial and anticancer agents.[1][2] Unambiguous structural confirmation and purity assessment are paramount for any downstream application, from biological screening to clinical development. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this compound. While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and data from closely related analogues to construct a predictive and practical framework for its characterization. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), offering field-proven insights into the causality behind experimental choices and data interpretation.

Molecular Structure and Synthetic Considerations

The foundational step in any spectroscopic analysis is understanding the target molecule's structure and its likely synthetic origin.

Chemical Structure

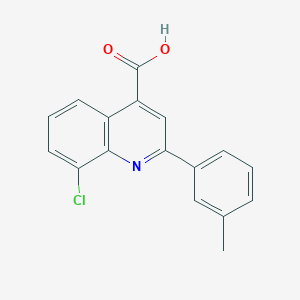

The molecule consists of a quinoline core, which is substituted at position 8 with a chlorine atom, at position 2 with a 3-methylphenyl (m-tolyl) group, and at position 4 with a carboxylic acid.

Caption: Structure of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid.

Synthetic Context: The Pfitzinger Reaction

Quinoline-4-carboxylic acids are commonly synthesized via the Pfitzinger reaction.[3][4] This involves the condensation of an isatin derivative (in this case, 7-chloroisatin) with a carbonyl compound containing an α-methylene group (3-methylacetophenone).

Caption: Simplified workflow of the Pfitzinger synthesis route.

Expert Insight: Awareness of the synthetic route is critical for the analytical scientist. Incomplete reaction or side reactions could leave starting materials or isomeric byproducts. Therefore, when analyzing spectra, one should be vigilant for trace signals corresponding to 7-chloroisatin or 3-methylacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For this compound, we expect distinct regions in the ¹H spectrum corresponding to the quinoline core, the methylphenyl group, and the carboxylic acid proton.

Predicted ¹H NMR Spectrum

The spectrum is best recorded in a solvent like DMSO-d₆, which can exchange with the acidic proton of the carboxylic acid, making it observable.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~13-14 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |

| ~8.4-8.6 | Singlet | 1H | H3 | The proton at C3 is a singlet as it has no adjacent protons. Its position in the quinoline ring results in a downfield shift. |

| ~8.2-8.3 | Doublet | 1H | H5 | This proton is deshielded by the aromatic system and the nearby nitrogen. It will be split by H6. |

| ~8.0-8.1 | Doublet | 1H | H7 | This proton is ortho to the electron-withdrawing chlorine atom, causing a significant downfield shift. It will be split by H6. |

| ~7.8-7.9 | Triplet | 1H | H6 | This proton is coupled to both H5 and H7, resulting in a triplet or doublet of doublets. |

| ~7.5-7.7 | Multiplet | 2H | Phenyl H2', H6' | Protons on the 3-methylphenyl ring. These protons are ortho to the point of attachment and will be shifted downfield. |

| ~7.3-7.4 | Multiplet | 2H | Phenyl H4', H5' | The remaining protons on the 3-methylphenyl ring. |

| ~2.4-2.5 | Singlet | 3H | CH₃ | The methyl group protons will appear as a singlet in the upfield region. |

Self-Validation: The integration of the signals must correspond to the number of protons in the table (1H, 1H, 1H, 1H, 1H, 2H, 2H, 3H). The observed splitting patterns (doublets, triplets, etc.) must be consistent with the predicted neighboring protons.

Predicted ¹³C NMR Spectrum

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167-170 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~155-158 | C2 | Carbon attached to the phenyl group and nitrogen. |

| ~148-150 | C8a | Quaternary carbon of the quinoline ring fused to the benzene part. |

| ~140-145 | C4 | Carbon bearing the carboxylic acid group. |

| ~138-140 | Phenyl C1', C3' | Quaternary carbons of the phenyl ring. |

| ~135-137 | C8 | Carbon attached to the chlorine atom, deshielded by the halogen. |

| ~125-132 | Aromatic CH | Multiple signals corresponding to the remaining CH carbons of the quinoline and phenyl rings. |

| ~118-120 | C3 | The C3 carbon of the quinoline ring. |

| ~21-22 | CH₃ | The methyl carbon appears significantly upfield. |

Standard NMR Acquisition Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse experiment.

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled experiment (e.g., zgpg30).

-

Set a spectral width of approximately 240 ppm.

-

Use a relaxation delay of 2 seconds.

-

Acquire several thousand scans as ¹³C has low natural abundance.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and providing structural information through fragmentation analysis.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺˙): The calculated monoisotopic mass is 297.0505 for C₁₇H₁₂ClNO₂. A key feature will be the M+2 peak at m/z 299, which should be approximately one-third the intensity of the M⁺˙ peak, a characteristic isotopic signature for a molecule containing one chlorine atom.

-

Key Fragmentation Pathways: Quinoline-4-carboxylic acids typically undergo characteristic fragmentation.[5]

-

Loss of COOH: A prominent fragment at [M - 45]⁺ (m/z 252) due to the loss of the carboxyl radical.

-

Loss of CO₂: A fragment at [M - 44]⁺˙ (m/z 253) from the loss of carbon dioxide.

-

Loss of HCN: The quinoline ring itself can lose HCN (27 Da), leading to further fragmentation of the m/z 252 ion.[5]

-

Caption: Predicted major fragmentation pathways in EI-MS.

Standard ESI-MS Protocol (for LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or TOF).

-

Positive Ion Mode: The nitrogen on the quinoline ring can be protonated. Expect to see the [M+H]⁺ ion at m/z 298.0584 .

-

Negative Ion Mode: The carboxylic acid can be deprotonated. Expect to see the [M-H]⁻ ion at m/z 296.0427 .

-

High-Resolution MS (HRMS): Acquisition on a TOF or Orbitrap instrument is crucial. The experimentally measured mass should be within 5 ppm of the calculated exact mass to confirm the elemental formula.

Infrared (IR) and UV-Visible Spectroscopy

Predicted Infrared (IR) Spectrum

IR spectroscopy is used to identify the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700-1725 | C=O stretch | Carboxylic Acid |

| ~1500-1600 | C=C and C=N stretch | Aromatic Rings |

| ~1300 | C-O stretch | Carboxylic Acid |

| 750-850 | C-H out-of-plane bend | Aromatic Substitution |

| 700-800 | C-Cl stretch | Aryl Halide |

Experimental Protocol (ATR-IR):

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Predicted UV-Visible Spectrum

The extended conjugated system of the quinoline ring gives rise to characteristic electronic absorptions.

-

π → π* transitions: Expect strong absorption bands in the range of 230-280 nm.

-

n → π* transitions: A weaker, longer-wavelength absorption band may be observed above 300 nm, arising from the non-bonding electrons on the nitrogen atom.[6]

Experimental Protocol:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.

-

Record the absorbance spectrum from approximately 200 nm to 500 nm.

Summary and Conclusion

This guide presents a predictive spectroscopic profile for 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid. The combination of these analytical techniques provides a self-validating system for structural confirmation.

| Technique | Key Expected Features |

| ¹H NMR | Signals for aromatic, carboxylic, and methyl protons with specific splitting patterns and integrations. |

| ¹³C NMR | Distinct signals for carbonyl, aromatic, and aliphatic carbons. |

| Mass Spec. | Molecular ion at m/z 297 with a characteristic M+2 peak for chlorine. Fragmentation via loss of COOH and CO₂. |

| IR | Broad O-H stretch (2500-3300 cm⁻¹), strong C=O stretch (~1700 cm⁻¹), and C-Cl stretch (700-800 cm⁻¹). |

| UV-Vis | Strong absorptions in the 230-280 nm range and a weaker absorption above 300 nm. |

Authoritative Grounding: The predictions herein are based on fundamental spectroscopic principles and comparative analysis of published data for structurally related quinoline derivatives.[1][3][5][6][7] For definitive proof, these predicted data must be confirmed by acquiring experimental spectra on a pure, synthesized sample. This multi-faceted approach ensures the highest level of scientific integrity and trustworthiness in the structural elucidation of novel chemical entities.

References

-

Fazal, E., Jasinski, J. P., et al. (2014). 4-Chloro-3-methylphenyl quinoline-2-carboxylate. Acta Crystallographica Section E, E70, o145. [Link]

-

Al-Qawasmeh, R. A., Khanfar, M. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E, E68, o2892. [Link]

-

PubChem. (n.d.). 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Bavetsias, V., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

-

Gzella, A., et al. (1993). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. [Link]

-

Zard, S. Z., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

-

Amerigo Scientific. (n.d.). 8-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. ResearchGate. Retrieved from [Link]

-

Hamed, E. A., et al. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 47(5), 340-342. [Link]

-

Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

-

Sobhani, S., Zarifi, F., & Skibsted, J. (2017). Supporting Information: Ionic liquid grafted onto graphene oxide as a new multifunctional heterogeneous catalyst... The Royal Society of Chemistry. [Link]

Sources

- 1. 4-Chloro-3-methylphenyl quinoline-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempap.org [chempap.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Deconvoluting the Mechanism: A Technical Guide to Identifying Biological Targets of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic Acid

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast range of biological activities.[1] The specific derivative, 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid, represents a novel chemical entity with significant, yet uncharacterized, therapeutic potential. The absence of direct biological data for this compound necessitates a predictive and systematic approach to target identification. This guide provides a comprehensive framework for researchers and drug development professionals to elucidate its mechanism of action. Drawing upon structure-activity relationships of analogous compounds, we posit that histone deacetylases (HDACs) and protein kinases are primary, high-probability target classes. We present a logical, multi-tiered experimental workflow, from initial computational prediction and broad-spectrum screening to specific biochemical and cellular target validation assays, designed to systematically identify and confirm the biological targets of this promising compound.

The Quinoline-4-Carboxylic Acid Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of benzene and pyridine rings, is a common motif in pharmacologically active compounds, valued for its rigid structure and versatile synthetic accessibility.[1] Derivatives of quinoline have demonstrated a wide array of biological effects, including anticancer, anti-inflammatory, antimalarial, and antimicrobial activities.[2]

The 2-phenylquinoline-4-carboxylic acid core, of which our subject compound is a derivative, is particularly noteworthy. The phenyl group at the 2-position and the carboxylic acid at the 4-position are critical determinants of biological activity, influencing how the molecule interacts with protein targets.[3] Recent studies have strongly implicated this specific scaffold in the inhibition of key enzyme families crucial to disease pathology.

Primary Hypothesized Target Classes: An Evidence-Based Approach

While direct biological data for 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid is not yet available, analysis of structurally similar compounds allows for the formulation of strong, evidence-based hypotheses.

Histone Deacetylases (HDACs)

A compelling study has identified derivatives of 2-phenylquinoline-4-carboxylic acid as novel and potent inhibitors of histone deacetylases (HDACs).[4][5][6] HDACs are critical epigenetic regulators that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Their aberrant activity is a hallmark of many cancers, making them a validated target for oncology drug development.[6]

The 2-phenylquinoline-4-carboxylic acid moiety in these inhibitors acts as a "cap" group, forming significant hydrophobic interactions within the active site of the enzyme.[4][5][6] The specific substitutions on the phenyl ring influence potency and isoform selectivity. This structural precedent makes HDACs, particularly class I HDACs like HDAC3, a primary hypothetical target for 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid.[4][5]

Protein Kinases

The quinoline scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[7][8][9] Numerous FDA-approved kinase inhibitors incorporate a quinoline core, targeting critical nodes in signaling pathways that drive cancer cell proliferation and survival.[7] Kinases such as EGFR, VEGFR, and those in the PI3K/AKT pathway are frequently modulated by quinoline-based compounds.[8][10] The planar, aromatic nature of the quinoline ring is adept at interacting with the ATP-binding pocket of many kinases. Therefore, it is highly probable that 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid exhibits inhibitory activity against one or more protein kinases.

Other Potential Targets

While HDACs and kinases represent the most probable target classes, the broad bioactivity of quinolines suggests other possibilities:

-

Dihydroorotate Dehydrogenase (DHODH): This enzyme is essential for pyrimidine biosynthesis, and some quinoline-4-carboxylic acid analogs are potent DHODH inhibitors.[3][11]

-

Topoisomerases: Certain quinoline derivatives can function as topoisomerase inhibitors, disrupting DNA replication in cancer cells.[10]

A Systematic Workflow for Target Identification and Validation

To definitively identify the biological target(s) of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid, a phased, hierarchical approach is recommended. This workflow is designed to move from broad, unbiased screening to specific, hypothesis-driven validation, ensuring a high degree of scientific rigor.

Experimental Protocols

The following protocols are detailed to provide a self-validating system for target identification, incorporating necessary controls and explaining the rationale behind key steps.

Phase 1: Unbiased Screening - Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method to identify protein targets that are stabilized by ligand binding. The principle relies on the fact that a protein's melting temperature (Tm) increases upon binding to a stabilizing ligand.

Protocol:

-

Protein Source: Prepare a cell lysate from a relevant cancer cell line (e.g., K562 leukemia cells, where HDAC inhibitors have shown activity[4]).

-

Reaction Setup: In a 96-well or 384-well PCR plate, combine the cell lysate, a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins, and the test compound (8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid) across a concentration gradient.

-

Rationale: The concentration gradient helps determine if the thermal shift is dose-dependent, a key indicator of a specific interaction.

-

-

Controls:

-

Vehicle Control: Lysate with DMSO (or the compound's solvent) only, to establish the baseline Tm of the proteome.

-

Positive Control: A known inhibitor for a suspected target (e.g., SAHA for HDACs) to validate the assay setup.

-

-

Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature (e.g., from 25°C to 95°C). Monitor the fluorescence increase as proteins unfold and bind the dye.

-

Data Analysis: Plot fluorescence versus temperature. The Tm is the midpoint of the transition. A significant positive shift in Tm (ΔTm) in the presence of the compound suggests stabilization and binding. Hits would then be identified using proteomic techniques like 2D-gel electrophoresis or mass spectrometry on the stabilized proteins.

Phase 2: Hypothesis-Driven Validation - HDAC Activity Assay

Based on the strong structural homology, a direct biochemical assay against HDAC enzymes is a critical next step.

Protocol:

-

Enzyme & Substrate: Use recombinant human HDAC enzymes (specifically HDAC1, 2, 3, and 6 to assess isoform selectivity) and a corresponding fluorogenic substrate.

-

Reaction: Incubate the HDAC enzyme with the test compound at various concentrations.

-

Initiation: Add the acetylated fluorogenic substrate. The enzyme will deacetylate the substrate.

-

Development: Add a developer solution that proteolytically cleaves the deacetylated substrate, releasing the fluorophore.

-

Detection: Measure the fluorescence signal using a plate reader. The signal is proportional to enzyme activity.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. A low micromolar or nanomolar IC₅₀ indicates potent inhibition.

| Hypothetical Target | Assay Type | Key Parameter | Interpretation of Positive Result |

| HDAC3 | Fluorogenic Activity Assay | IC₅₀ | Low µM or nM value indicates potent enzymatic inhibition. |

| Protein Kinase (e.g., ABL) | ADP-Glo™ Kinase Assay | IC₅₀ | Low µM or nM value indicates potent enzymatic inhibition. |

| Any Binding Protein | Surface Plasmon Resonance | KD (dissociation constant) | Low KD value (e.g., < 1 µM) confirms direct, high-affinity binding. |

Phase 3: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA)

Confirming that the compound binds its target within the complex environment of a living cell is paramount. CETSA is the gold-standard method for this purpose.

Protocol:

-

Cell Treatment: Treat intact cancer cells (e.g., MCF-7 breast cancer cells) with either the vehicle (DMSO) or 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid.

-

Heating: Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 64°C).

-

Rationale: Ligand binding stabilizes the target protein, making it more resistant to heat-induced denaturation and aggregation.

-

-

Cell Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins via centrifugation.

-

Protein Quantification: Quantify the amount of the specific target protein remaining in the soluble fraction at each temperature point using Western Blot or ELISA.

-

Data Analysis: Plot the percentage of soluble target protein against temperature. A rightward shift in the melting curve for the compound-treated cells compared to the vehicle-treated cells provides definitive evidence of target engagement in a cellular context.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

The Quinoline-4-Carboxylic Acid Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals